molecular formula C23H25NO6 B6528018 3-(2,5-dimethoxyphenyl)-9-(3-methoxypropyl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one CAS No. 946292-69-9

3-(2,5-dimethoxyphenyl)-9-(3-methoxypropyl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B6528018
CAS No.: 946292-69-9
M. Wt: 411.4 g/mol
InChI Key: HZJYBZFKEUZPSV-UHFFFAOYSA-N
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Description

The compound 3-(2,5-dimethoxyphenyl)-9-(3-methoxypropyl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one belongs to the chromeno-oxazin family, a class of heterocyclic compounds characterized by fused chromene and oxazin rings.

  • Substituents: A 2,5-dimethoxyphenyl group at position 3 and a 3-methoxypropyl chain at position 7. These substituents influence electronic properties, lipophilicity, and intermolecular interactions.

Analogous compounds in the evidence (e.g., ) demonstrate that variations in substituents significantly alter physicochemical and biological properties. Below, we compare this compound with its closest structural analogs.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-9-(3-methoxypropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-26-10-4-9-24-13-19-21(29-14-24)7-5-15-11-18(23(25)30-22(15)19)17-12-16(27-2)6-8-20(17)28-3/h5-8,11-12H,4,9-10,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJYBZFKEUZPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=C(C=CC(=C4)OC)OC)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

Compound Name / ID Substituents (Position 3 / Position 9) Molecular Formula Molecular Weight (g/mol) Evidence ID
Target Compound 2,5-Dimethoxyphenyl / 3-Methoxypropyl C₂₄H₂₅NO₆* ~435.46 (calculated) N/A
BG01317 2-Methoxyphenyl / 3-Methoxypropyl C₂₂H₂₃NO₅ 381.42 [7]
929444-74-6 3,4-Dimethoxyphenyl / 3-Phenylpropyl C₂₈H₂₇NO₅ 457.52 [13]
853892-92-9 4-Methoxyphenyl / 4-Fluorobenzyl C₂₅H₂₀FNO₄ 417.40 [10]
4h, n=3 3,4-Dimethoxyphenyl / 4-Hydroxybutyl C₂₃H₂₂F₃NO₅ 473.43 [1]

*Estimated based on analogs.

Key Observations :

  • The target compound’s 2,5-dimethoxyphenyl group distinguishes it from analogs with 3,4-dimethoxy (e.g., ) or 4-methoxy (e.g., ) substituents. The para-methoxy group in analogs like BG01317 may reduce steric hindrance compared to ortho-substituted derivatives.
  • The 3-methoxypropyl chain enhances lipophilicity compared to hydroxyalkyl (e.g., 4-hydroxybutyl in ) or aromatic (e.g., 3-phenylpropyl in ) groups.

Physicochemical Properties

Compound Name / ID Melting Point (°C) Solubility Trends Key Functional Groups Evidence ID
Target Compound Not reported Likely low H₂O Methoxy, oxazinone N/A
BG01317 Not reported Low H₂O (lipophilic) Methoxy, oxazinone [7]
4h, n=3 154–156 Moderate (polar hydroxybutyl) Trifluoromethyl, hydroxyalkyl [1]
4e, n=3 78–79 Moderate Methyl, hydroxyalkyl [2]
853892-92-9 Not reported Low H₂O Fluorobenzyl, methoxy [10]

Key Observations :

  • Methoxy groups increase lipophilicity, reducing aqueous solubility compared to hydroxyalkyl-substituted analogs (e.g., 4h, n=3 in ).
  • Trifluoromethyl groups (e.g., in ) may enhance metabolic stability but reduce solubility.

Yield Variations :

  • Yields for analogs range from 31% (microwave synthesis in ) to 77% (4e, n=4 in ).

Spectral Characteristics

  • NMR :
    • Methoxy protons resonate at δ 3.2–3.8 ppm (e.g., δ 3.68 in ).
    • Aromatic protons in 2,5-dimethoxyphenyl would show distinct splitting compared to 3,4-dimethoxy (δ 6.8–7.6 in ).
  • IR: Strong carbonyl (C=O) stretches near 1700 cm⁻¹ (oxazinone ring) .
  • MS : Molecular ion peaks align with calculated masses (e.g., m/z 381.42 for BG01317 ).

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